4-(aminomethyl)-N,N-diethylbenzamide hydrochloride
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Description
Methyl 4-(aminomethyl)benzoate hydrochloride is an amino acid ester hydrochloride. Its synthesis by esterification reaction has been reported . It plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .
Synthesis Analysis
Its synthesis by esterification reaction has been reported . A detailed synthesis process was not found for the exact compound, but a related compound, 4 4ʹ bis (4-carboxy methylene) biphenyl, was synthesized via Friedel Craft acylation with acetic anhydride followed by Willgerodot reaction .Molecular Structure Analysis
The molecular formula for 4-(aminomethyl)benzonitrile hydrochloride is C8H9ClN2 . For Methyl 4-(aminomethyl)benzoate hydrochloride, the molecular formula is C9H12ClNO2 .Chemical Reactions Analysis
A polarized molecule additive of 4-(aminomethyl) benzonitrile hydrochloride (AMBNCl) is introduced into perovskite . The modification of AMBNCl can improve the quality of perovskite crystal growth, passivate the defects of Pb 2+, adjust the energy level array between the perovskite layer and hole-transport layer, and alleviate the carrier nonradiative recombination .Physical and Chemical Properties Analysis
The molecular weight of 4-(aminomethyl)benzonitrile hydrochloride is 168.62 g/mol . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts .Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(aminomethyl)-N,N-diethylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-3-14(4-2)12(15)11-7-5-10(9-13)6-8-11;/h5-8H,3-4,9,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHICKTLDLLTXJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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